Cas no 72002-36-9 ((3R,3R')-beta,beta-carotene-3,3'-diol)
72002-36-9 structure
Product Name:(3R,3R')-beta,beta-carotene-3,3'-diol
CAS-Nr.:72002-36-9
MF:C40H56O2
MW:568.871452331543
CID:2077213
PubChem ID:21772452
Update Time:2025-04-21
(3R,3R')-beta,beta-carotene-3,3'-diol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3R,3R')-beta,beta-carotene-3,3'-diol
- (3R,3'R)-beta,beta-carotene-3,3'-diol
- (3R,3'R)-zeaxanthin
- 3,3'-dihydroxy-beta-carotene
- beta,beta-carotene-3,3'-diol
- ZEA
- zeaxanthin
- Zeaxanthin, (3S,3'S)-
- UNII-KRI00MMQ7Y
- (3S,3'S)-Zeaxanthin
- (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-3-en-1-ol
- Q27282392
- (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
- (1~{S})-3,5,5-trimethyl-4-[(1~{E},3~{E},5~{E},7~{E},9~{E},11~{E},13~{E},15~{E},17~{E})-3,7,12,16-tetramethyl-18-[(4~{S})-2,6,6-trimethyl-4-oxidanyl-cyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
- (3S,3'S)-beta,beta-Carotene-3,3'-diol
- (3S,3'S,all-E)-Zeaxanthin
- SCHEMBL10452932
- 72002-36-9
- DTXSID001315686
- CHEBI:176102
- KRI00MMQ7Y
- (3S,3a(2)S)-Zeaxanthin
-
- Inchi: 1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m0/s1
- InChI-Schlüssel: JKQXZKUSFCKOGQ-ANDPMPNWSA-N
- Lächelt: O[C@H]1CC(C)=C(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C)C[C@@H](CC2(C)C)O)/C)/C)C(C)(C)C1
Berechnete Eigenschaften
- Genaue Masse: 568.42803102g/mol
- Monoisotopenmasse: 568.42803102g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 42
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1190
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 9
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10.9
- Topologische Polaroberfläche: 40.5Ų
(3R,3R')-beta,beta-carotene-3,3'-diol Verwandte Literatur
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
72002-36-9 ((3R,3R')-beta,beta-carotene-3,3'-diol) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz
烟台朗裕新材料科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz